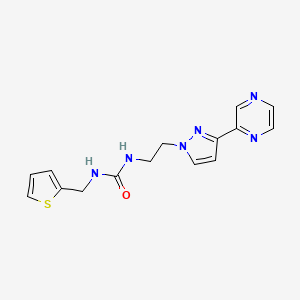

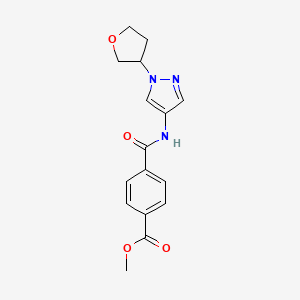

![molecular formula C13H18N2O3 B2571078 1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine CAS No. 902454-25-5](/img/structure/B2571078.png)

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine

概要

説明

1-Methyl-4-[(4-nitrophenoxy)methyl]piperidine, also known as MNPA, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the dopamine transporter, which is a protein that is responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron. MNPA has been shown to have a high affinity for the dopamine transporter, making it a valuable tool for studying the role of dopamine in the brain.

科学的研究の応用

Inhibition of Plasmodium Falciparum Aspartic Protease

Piperidine derivatives, including 1-methyl-4-[(4-nitrophenoxy)methyl]piperidine, have been shown to inhibit the Plasmodium falciparum aspartic protease, plasmepsin-II. This inhibition is notably enhanced by the attachment of a nitro group, as seen in compounds like 1-methyl-1-(4’-nitrophenacyl)-4-hydroxypiperidinium bromide, which demonstrates significant activity at concentrations as low as 1.0 µM. This finding is crucial for developing new antimalarial drugs (Saify et al., 2011).

Aminolysis of Thionocarbonates

The kinetics and mechanism of the aminolysis of thionocarbonates by secondary alicyclic amines, including piperidine derivatives, have been studied. These reactions are significant in organic synthesis and chemical reactions involving 4-nitrophenyl thionocarbonates (Castro et al., 1999).

Synthesis and Anti-Microbial Screening

Some piperidine derivatives, such as 1-(4'-nitrophenacyl)-N-methyl piperidinium bromide, have been synthesized and screened for antimicrobial activity. These compounds demonstrate significant potential against various bacterial and fungal cultures, highlighting their relevance in developing new antimicrobial agents (Saify & Vaid, 1998).

Controlled Radical Polymerization of Methacrylates

Piperidine derivatives have been evaluated as unimolecular initiators for the controlled radical polymerization of methacrylate monomers. This research is pertinent in the field of polymer chemistry, particularly for creating polymers with specific attributes and low dispersity (Ansong et al., 2009).

Synthesis of Novel Opiate Analgesics

In the search for opiate analgesics with improved pharmacological properties, novel 1'-methylxanthene-9-spiro-4'-piperidines, including those with piperidine derivatives, have been prepared. The introduction of specific groups into the piperidine ring has shown potential for producing potent mu-opiate agonists (Galt et al., 1989).

特性

IUPAC Name |

1-methyl-4-[(4-nitrophenoxy)methyl]piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O3/c1-14-8-6-11(7-9-14)10-18-13-4-2-12(3-5-13)15(16)17/h2-5,11H,6-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJLGMKNBQZZCMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)COC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propyl]prop-2-enamide](/img/structure/B2571001.png)

![4-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide](/img/structure/B2571007.png)

![2,6-dichloro-N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]benzamide](/img/structure/B2571013.png)

![2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine](/img/structure/B2571014.png)

![7-(2-Chloropropanoyl)-7-azabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B2571018.png)